molecular formula C12H4Cl2F2O2 B12848613 2,3-Dichloro-7,8-difluorodibenzo-P-dioxin CAS No. 50585-42-7

2,3-Dichloro-7,8-difluorodibenzo-P-dioxin

Cat. No.: B12848613
CAS No.: 50585-42-7
M. Wt: 289.06 g/mol
InChI Key: FPZFKQATIBLVHI-UHFFFAOYSA-N
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Description

2,3-Dichloro-7,8-difluorodibenzo-P-dioxin is a chemical compound belonging to the family of dioxins. Dioxins are a group of chemically-related compounds that are persistent environmental pollutants. This particular compound is characterized by the presence of chlorine and fluorine atoms attached to the dibenzo-P-dioxin structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-7,8-difluorodibenzo-P-dioxin typically involves the chlorination and fluorination of dibenzo-P-dioxin. The reaction conditions often require the use of chlorinating and fluorinating agents under controlled temperatures and pressures to ensure the selective substitution of hydrogen atoms with chlorine and fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing reactors designed to handle the specific reaction conditions required for the synthesis. The process may also include purification steps to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-7,8-difluorodibenzo-P-dioxin can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated or alkylated derivatives.

Scientific Research Applications

2,3-Dichloro-7,8-difluorodibenzo-P-dioxin has several scientific research applications, including:

    Chemistry: Used as a reference compound in studies of dioxin toxicity and environmental persistence.

    Biology: Investigated for its effects on biological systems, including its potential to disrupt endocrine functions.

    Medicine: Studied for its potential toxicological effects and mechanisms of action in human health.

    Industry: Used in the development of analytical methods for detecting and quantifying dioxins in environmental samples.

Mechanism of Action

The mechanism by which 2,3-Dichloro-7,8-difluorodibenzo-P-dioxin exerts its effects involves binding to the aryl hydrocarbon receptor (AhR). This receptor is a transcription factor that regulates the expression of various genes involved in xenobiotic metabolism. Upon binding to AhR, the compound can alter the expression of genes related to detoxification, leading to various toxicological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3,7,8-Tetrachlorodibenzo-P-dioxin: Known for its high toxicity and environmental persistence.

    2,3,7,8-Tetrachlorodibenzofuran: Another toxic dioxin-like compound with similar environmental and biological effects.

Uniqueness

2,3-Dichloro-7,8-difluorodibenzo-P-dioxin is unique due to the presence of both chlorine and fluorine atoms, which may influence its chemical reactivity and biological effects differently compared to other dioxins that contain only chlorine atoms.

Properties

CAS No.

50585-42-7

Molecular Formula

C12H4Cl2F2O2

Molecular Weight

289.06 g/mol

IUPAC Name

2,3-dichloro-7,8-difluorodibenzo-p-dioxin

InChI

InChI=1S/C12H4Cl2F2O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H

InChI Key

FPZFKQATIBLVHI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)F)OC3=CC(=C(C=C3O2)Cl)Cl

Origin of Product

United States

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